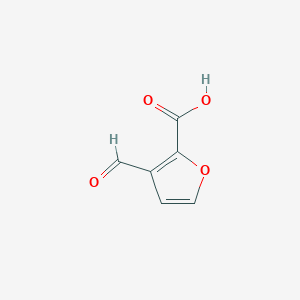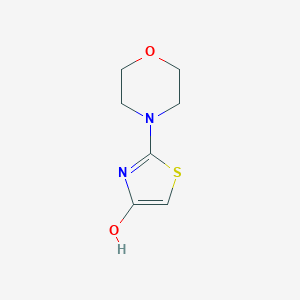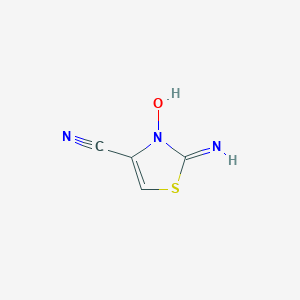
3-Formylfuran-2-carboxylic acid
Overview
Description
3-Formylfuran-2-carboxylic acid is an organic compound with the molecular formula C6H4O4 and a molecular weight of 140.1 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-Formylfuran-2-carboxylic acid is 1S/C6H4O4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H, (H,8,9) . This indicates that the molecule consists of a furan ring with a formyl group at the 3-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis
3-Formylfuran-2-carboxylic acid is a powder at room temperature . It has a melting point of 154-158 degrees Celsius .Scientific Research Applications
Synthesis of Highly Substituted 3-Formylfurans : A study by Wang et al. (2014) describes an efficient gold(I)-catalyzed cascade reaction for synthesizing 3-formylfurans from 1,4-diyn-3-ols and N-oxide, suggesting potential applications in producing bioactive natural products with a furan core structure (Wang et al., 2014).
Catalytic Oxidation of Lignite to Carboxylic Acids : Yang et al. (2017) found that iron-based catalysts like FeCl3 are beneficial in the oxidation of lignite to produce carboxylic acids, including formic, acetic, oxalic, succinic, and benzene carboxylic acids. This suggests potential for industrial manufacturing applications (Yang et al., 2017).
Hydrogen Energy Storage : Singh et al. (2016) discussed the use of formic acid, a simple carboxylic acid, in direct formic acid fuel cells and as a chemical hydrogen storage material, highlighting its potential in renewable energy applications (Singh et al., 2016).
Synthesis of Heterocyclic Carboxylic Acids : Meyer (2004) explored new routes for synthesizing heterocyclic carboxylic acids like 3-aminofurazan4carboxylic acid, indicating their utility in constructing libraries of biologically active compounds (Meyer, 2004).
Controlled Synthesis of Furan Carboxylic Acids : Jia et al. (2019) reported a dual-enzyme cascade system for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, with potential applications in pharmaceutical and polymer industries (Jia et al., 2019).
Oxidation of 2-Methyl Group of 3-Substituted 2-Methylindoles : Itahara et al. (1982) studied the selective oxidation of the 2-methyl group of 3-alkyl-2-methylindoles in carboxylic acids, suggesting potential in chemical synthesis (Itahara et al., 1982).
Catalytic Cascade Carboxylative Annulation : Liao et al. (2005) developed a Pd(II)-mediated cascade carboxylative annulation for constructing benzo[b]furan-3-carboxylic acids, highlighting potential applications in organic synthesis (Liao et al., 2005).
Safety and Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact .
properties
IUPAC Name |
3-formylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRNLRSCBXVFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylfuran-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B504789.png)
![N~1~-[2-(2-chlorophenyl)ethyl]-N~2~-cyclopropylethanediamide](/img/structure/B504793.png)


![2-methyl-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B504798.png)
![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methylbenzamide](/img/structure/B504800.png)
![5-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504801.png)
![5-{[(3-fluorophenyl)carbonyl]amino}-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B504803.png)
![5-[(3-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504805.png)
![[[Amino-(4-methylphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate](/img/structure/B504809.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B504812.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B504813.png)
![N-{2-chloro-4-[(3,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B504814.png)
